molecular formula C33H26O10 B13450637 2,3-Dihydro-6-methylginkgetin

2,3-Dihydro-6-methylginkgetin

Cat. No.: B13450637
M. Wt: 582.6 g/mol
InChI Key: ALCMEGWPPBQUES-MHZLTWQESA-N
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Description

2,3-Dihydro-6-methylginkgetin is a natural product derived from the leaves of Ginkgo biloba. It is a biflavonoid, which means it consists of two flavonoid molecules linked together. This compound has garnered significant attention in scientific research due to its potential therapeutic properties, particularly in the fields of neurodegenerative diseases and cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6-methylginkgetin typically involves the use of flavonoid precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Ginkgo biloba leaves, followed by purification processes such as chromatography. The extraction process may use solvents like acetone, chloroform, or ethyl acetate to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-6-methylginkgetin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often occur at the hydroxyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .

Scientific Research Applications

2,3-Dihydro-6-methylginkgetin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6-methylginkgetin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,3-Dihydro-6-methylginkgetin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:

In comparison, this compound stands out for its potent antioxidative and neuroprotective properties, making it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C33H26O10

Molecular Weight

582.6 g/mol

IUPAC Name

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H26O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-12,14,27,34-36,39H,13H2,1-3H3/t27-/m0/s1

InChI Key

ALCMEGWPPBQUES-MHZLTWQESA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC

Origin of Product

United States

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